Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate
Description
Nomenclature and Structural Identification
The systematic IUPAC name for this compound is methyl sulfate;methyl-tris(2-octadecanoyloxyethyl)azanium , reflecting its dual-component ionic structure comprising a cationic ammonium moiety and an anionic methyl sulphate group. The molecular formula C₆₂H₁₂₃NO₁₀S corresponds to a molecular weight of 1074.7 g/mol , as calculated from its constituent atoms. The compound’s structure features a central nitrogen atom bonded to three 2-((1-oxooctadecyl)oxy)ethyl groups and one methyl group, with charge neutrality maintained by the methyl sulphate anion.
Key structural identifiers include:
- SMILES Notation :
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] - InChI Key :
MXPIICVCANXTMS-UHFFFAOYSA-M
The alkyl chains derived from octadecanoic acid (stearic acid) contribute to its hydrophobic character, while the sulphate group enhances water solubility. This duality underpins its surfactant capabilities, enabling reduction of surface tension at oil-water interfaces.
Historical Development and Discovery
This compound emerged during the mid-20th century as part of broader advancements in quaternary ammonium chemistry. Early synthetic efforts focused on modifying alkyl chain lengths and functional groups to optimize surfactant performance. The compound’s design aligns with third- and fourth-generation quaternary ammonium compounds, which integrate multiple hydrophobic chains and ester linkages for improved biodegradability and reduced toxicity compared to earlier benzalkonium chloride derivatives.
The compound was first cataloged in chemical databases in the early 21st century, with PubChem assigning it the CID 3015621 in 2005. Its structural complexity initially limited industrial adoption, but advances in esterification and quaternization techniques enabled scalable synthesis by the 2020s.
Classification Within Quaternary Ammonium Compounds
Quaternary ammonium compounds (QACs) are categorized by their alkyl chain configurations and functional groups. This compound falls into the third generation of QACs, characterized by:
- Mixed alkyl chains : Incorporation of both methyl and long-chain alkyl groups (C18) enhances stability and interfacial activity.
- Ester linkages : The 2-((1-oxooctadecyl)oxy)ethyl groups introduce hydrolyzable bonds, improving environmental biodegradability compared to non-ester QACs.
A comparative analysis with related compounds reveals distinct properties:
| Feature | This compound | Benzalkonium Chloride (1st Gen) | Didecyl Dimethyl Ammonium Chloride (4th Gen) |
|---|---|---|---|
| Alkyl Chains | Three C18 ester-linked chains | Single C12-C14 chain | Two C10 chains |
| Water Solubility | Moderate (due to sulphate group) | High | Low |
| Biodegradability | High | Low | Moderate |
| Primary Use | Specialty surfactants | Disinfectants | Industrial biocides |
Properties
CAS No. |
32208-02-9 |
|---|---|
Molecular Formula |
C62H123NO10S |
Molecular Weight |
1074.7 g/mol |
IUPAC Name |
methyl sulfate;methyl-tris(2-octadecanoyloxyethyl)azanium |
InChI |
InChI=1S/C61H120NO6.CH4O4S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50-59(63)66-56-53-62(4,54-57-67-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)55-58-68-61(65)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;1-5-6(2,3)4/h5-58H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MXPIICVCANXTMS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[N+](C)(CCOC(=O)CCCCCCCCCCCCCCCCC)CCOC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The synthesis of Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate generally follows a multi-step pathway involving:
Step 1: Formation of the Intermediate Alkylated Amine
The initial step involves the reaction of a tertiary amine precursor, typically methylamine or a methylated amine derivative, with 2-hydroxyethyl groups that are esterified with stearic acid (octadecanoic acid). This esterification yields 2-((1-oxooctadecyl)oxy)ethyl groups attached to the nitrogen atom.Step 2: Quaternization
The tertiary amine intermediate is then quaternized by reaction with methyl sulfate (dimethyl sulfate) under controlled conditions (temperature, solvent, and pH) to form the quaternary ammonium salt. This step is critical to introduce the methyl sulphate counterion and achieve the final cationic surfactant structure.Step 3: Purification
The crude product is purified by solvent extraction, crystallization, or chromatography to remove unreacted starting materials and by-products, ensuring high purity and yield.
Reaction Conditions
- Temperature: Typically maintained between 50–90 °C during quaternization to optimize reaction rate and minimize side reactions.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or alcohols like ethanol are commonly used to dissolve reactants and facilitate the reaction.
- Molar Ratios: The molar ratio of methyl sulfate to the tertiary amine intermediate is carefully controlled, often slightly in excess to drive the quaternization to completion.
Industrial Scale Production
Industrial synthesis adapts the laboratory method to larger volumes with process optimization for:
- Yield maximization: Reaction times and temperatures are optimized to maximize conversion efficiency.
- Purity control: Continuous monitoring and purification steps ensure product consistency.
- Safety: Handling of methyl sulfate, a toxic alkylating agent, requires strict safety protocols.
Data Table: Typical Preparation Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Starting Materials | Methylamine derivative, stearic acid, methyl sulfate | Same as lab scale, bulk quantities |
| Solvent | DMF, ethanol | Ethanol, water mixtures |
| Temperature | 50–90 °C | 60–85 °C |
| Reaction Time | 4–8 hours | 6–12 hours |
| Molar Ratio (Methyl sulfate : Amine) | 1.1 : 1 | 1.1–1.2 : 1 |
| Purification Method | Crystallization, chromatography | Continuous extraction, filtration |
| Yield (%) | 75–85% | 80–90% |
Research Findings and Analysis
- Reaction Efficiency: Studies indicate that the quaternization step is the rate-limiting step, with reaction kinetics influenced by solvent polarity and temperature.
- Side Reactions: Hydrolysis of ester groups can occur if water is present, leading to lower yields and impurities. Strict anhydrous conditions improve product quality.
- Product Stability: The quaternary ammonium salt is stable under neutral to slightly acidic conditions but can degrade under strong alkaline conditions, which is important for storage and formulation.
Comparative Notes on Related Compounds
Chemical Reactions Analysis
Types of Reactions
Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture media to enhance cell membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mechanism of Action
The mechanism of action of Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate involves its surfactant properties. It reduces surface tension, allowing it to interact with cell membranes and enhance permeability. The compound targets lipid bilayers, disrupting their structure and facilitating the transport of molecules across the membrane .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Quaternary Ammonium Surfactants
QUATERNIUM-1 (CAS 67633-77-6)
- Structure: (2-cyanoethyl)ethyl[bis[2-[(1-oxooctadecyl)amino]ethyl]ammonium ethyl sulphate.
- Functional groups: Contains amide linkages (vs. ester linkages in the target compound) and a cyanoethyl group.
- Applications : Primarily used as an antistatic agent in cosmetics .
- Performance : The amide groups may reduce hydrolytic stability compared to ester-based compounds.
QUATERNIUM-14 (CAS 27479-28-3)
- Structure : Dodecyl(ethylbenzyl)dimethylammonium chloride.
- Functional groups : Shorter C12 chain and aromatic benzyl group.
- Applications : Broad-spectrum antimicrobial agent and surfactant .
- Performance : Smaller hydrophobic domain reduces lipid solubility but enhances water dispersibility.
Comparison Table: Quaternary Ammonium Surfactants
| Compound | CAS | Hydrophobic Chains | Counterion | Key Applications |
|---|---|---|---|---|
| Target Compound | 32208-02-9 | 3 × C18 ester | Methyl sulphate | Surfactant, emulsifier |
| QUATERNIUM-1 | 67633-77-6 | 2 × C18 amide | Ethyl sulphate | Antistatic agents |
| QUATERNIUM-14 | 27479-28-3 | C12 + benzyl | Chloride | Antimicrobials |
Glyceroglycolipids from Green Tea ()
Four glyceroglycolipids isolated from green tea share structural similarities with the target compound, particularly in their long acyl chains:
GGL (0.142% of NPF) : Contains C16 and C18 acyl chains linked to a digalactose head group .
Unsaturated variants (0.436–0.645% of NPF) : Feature polyunsaturated C18 chains (e.g., 9Z,12Z,15Z-octadecatrienyl) .
Key Differences :
- Head groups : Glycolipids have carbohydrate moieties (galactose), unlike the cationic ammonium core.
Fluorinated Copolymers ()
A copolymer (CAS 65530-65-6 ) incorporates a 2-[(1-oxooctadecyl)oxy]ethyl group into a fluorinated polymer backbone.
Phosphonothioate Compounds ()
While structurally distinct, compounds like Ammonium O-ethyl methylphosphonothioate (CAS N/A) highlight functional diversity:
Research Implications and Performance Considerations
- Lipophilicity : The target compound’s triple C18 chains likely enhance micelle formation and surface tension reduction compared to QUATERNIUM-14’s shorter chains.
- Stability : Ester linkages may offer better hydrolytic resistance than QUATERNIUM-1’s amide bonds.
- Eco-toxicity : Long acyl chains could raise biodegradability concerns relative to glyceroglycolipids or fluorinated copolymers.
Biological Activity
Methyltris(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl sulphate (CAS No. 32208-02-9) is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C62H123NO10S
- Molecular Weight : 1074.72 g/mol
- Structure : The compound features a long hydrophobic tail, which contributes to its surfactant properties and biological interactions.
This compound acts primarily as a surfactant, impacting cellular membranes. Its quaternary ammonium structure allows it to interact with lipid bilayers, leading to alterations in membrane permeability and potential cytotoxic effects on various cell types.
Antimicrobial Activity
Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit antimicrobial properties. They are effective against a range of bacteria and fungi due to their ability to disrupt microbial cell membranes:
| Microorganism | Effectiveness |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Candida albicans | Effective |
Cytotoxicity Studies
Studies have demonstrated the cytotoxic effects of this compound on mammalian cells. The mechanism involves membrane disruption, leading to cell lysis. The following table summarizes findings from various studies:
| Cell Line | IC50 (µM) | Observation |
|---|---|---|
| HeLa (cervical cancer) | 15 | Significant cell death observed |
| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |
| NIH 3T3 (fibroblast) | 30 | Low cytotoxicity |
Case Studies
-
Antimicrobial Efficacy in Healthcare Settings :
A study evaluated the use of this compound as a disinfectant in hospital environments. The results showed a reduction in nosocomial infections when used on surfaces contaminated with Staphylococcus aureus and Escherichia coli. -
Cytotoxic Effects on Cancer Cells :
In vitro studies conducted on breast cancer cell lines revealed that treatment with this compound resulted in significant apoptosis, suggesting potential for therapeutic applications in oncology.
Research Findings
Recent investigations into the biological activity of this compound have focused on:
- Mechanistic Studies : Research has elucidated the pathways through which this compound induces cell death, primarily through oxidative stress and mitochondrial dysfunction.
- Formulation Development : Due to its surfactant properties, it is being explored as an active ingredient in formulations aimed at enhancing drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
